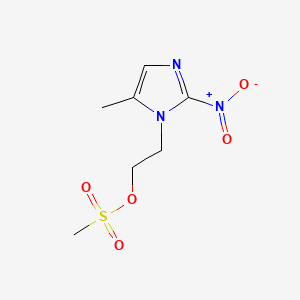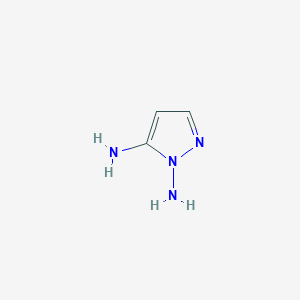
5,6-Dihydro-8-chloro-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-5,6-dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its wide range of central nervous system-related activities. This compound is structurally related to other well-known benzodiazepines such as alprazolam and diazepam . Benzodiazepines are commonly used for their anxiolytic, anticonvulsant, and muscle relaxant properties.
Métodos De Preparación
The synthesis of 8-Chloro-5,6-dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine can be achieved through various synthetic routes. One method involves the use of 2-amino-5-chloro benzophenone as a starting material. The synthesis is carried out under mild conditions, often solvent-free, to obtain high yields and purity . The reaction conditions typically involve the use of reagents such as hydrazine hydrate and ethanol, with reflux at elevated temperatures .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the chloro and phenyl positions.
Common reagents used in these reactions include hydrazine hydrate, ethanol, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Chloro-5,6-dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzodiazepine derivatives.
Medicine: It has potential therapeutic applications for anxiety, panic disorders, and depression.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with the GABA_A receptor. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid) by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability . This mechanism is similar to other benzodiazepines, which explains its anxiolytic and anticonvulsant properties.
Comparación Con Compuestos Similares
8-Chloro-5,6-dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is similar to compounds like alprazolam and diazepam. it has unique structural features that differentiate it from these compounds:
Alprazolam: Contains a 1,2,4-triazole ring fused to the benzodiazepine core.
Diazepam: Contains a 1,4-benzodiazepine core with different substituents.
These structural differences can lead to variations in their pharmacological profiles and therapeutic applications.
Propiedades
Número CAS |
54028-89-6 |
|---|---|
Fórmula molecular |
C17H15ClN4 |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
8-chloro-4-methyl-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C17H15ClN4/c1-11-10-19-14-9-13(18)7-8-15(14)22-16(11)20-21-17(22)12-5-3-2-4-6-12/h2-9,11,19H,10H2,1H3 |
Clave InChI |
URZPFYRBXQZYOC-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC2=C(C=CC(=C2)Cl)N3C1=NN=C3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B13937023.png)





![methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13937052.png)







